2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol
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Overview
Description
2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol typically involves multiple steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then subjected to hydrolysis reactions to yield 2-amino-2-methyl-1-propanol .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and efficient. The preparation process involves fewer steps, low-cost materials, and results in high product purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenols .
Scientific Research Applications
2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific biological pathways.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol exerts its effects involves interactions with specific molecular targets. The amino group and the phenol ring play crucial roles in these interactions, affecting various biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Shares the amino and methyl groups but lacks the bromine and methoxy groups.
4-Bromo-2-methoxyphenol: Contains the bromine and methoxy groups but lacks the amino and methyl groups.
Uniqueness
2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16BrNO2 |
---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-4-bromo-6-methoxyphenol |
InChI |
InChI=1S/C11H16BrNO2/c1-6(2)10(13)8-4-7(12)5-9(15-3)11(8)14/h4-6,10,14H,13H2,1-3H3 |
InChI Key |
LOAANITWUYVLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=CC(=C1)Br)OC)O)N |
Origin of Product |
United States |
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